molecular formula C25H26O5 B1381822 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol CAS No. 68774-48-1

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol

Cat. No.: B1381822
CAS No.: 68774-48-1
M. Wt: 406.5 g/mol
InChI Key: YCMBPTJJSYKEAD-MOUTVQLLSA-N
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Description

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is a chemical compound with the molecular formula C25H26O5 and a molecular weight of 406.47 g/mol . It is a derivative of D-mannitol, where the hydroxyl groups at positions 1 and 2 are replaced by a triphenylmethyl group and an anhydro group, respectively. This compound is known for its unique properties and applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions due to the presence of the triphenylmethyl group. This compound is known to interact with enzymes involved in carbohydrate metabolism, potentially inhibiting or modifying their activity .

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may inhibit certain enzymes involved in glycolysis, leading to changes in cellular energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as hexokinase and phosphofructokinase, affecting the levels of metabolites and the overall metabolic flux. This compound may also influence the activity of coenzymes and other metabolic regulators .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its transport across cell membranes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound may be directed to specific organelles such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular function. The localization of this compound can impact its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol typically involves the protection of the hydroxyl groups of D-mannitol followed by selective deprotection and functionalization. One common method includes the use of triphenylmethyl chloride in the presence of a base to protect the hydroxyl group at position 1. The anhydro group at position 2 is introduced through a dehydration reaction under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is unique due to the presence of the triphenylmethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific structural features .

Properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c26-16-21-23(27)24(28)22(30-21)17-29-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-24,26-28H,16-17H2/t21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMBPTJJSYKEAD-MOUTVQLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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